- Preparation of azepanylsulfonyl diarylamides and related compounds for mono- and combination therapy of hepatitis B infections, United States, , ,
Cas no 95656-86-3 (Tert-butyl N-(2-hydroxypropyl)carbamate)
95656-86-3 structure
Product Name:Tert-butyl N-(2-hydroxypropyl)carbamate
Número CAS:95656-86-3
MF:C8H17NO3
Megavatios:175.225482702255
MDL:MFCD02093569
CID:799678
PubChem ID:9920508
Update Time:2024-10-25
Tert-butyl N-(2-hydroxypropyl)carbamate Propiedades químicas y físicas
Nombre e identificación
-
- 1-(BOC-AMINO)-2-PROPANOL
- Carbamic acid, N-(2-hydroxypropyl)-, 1,1-dimethylethyl ester
- tert-Butyl (2-hydroxypropyl)carbamate
- tert-butyl 2-hydroxypropylcarbamate
- tert-Butyl N-(2-hydroxypropyl) carbamate
- (+/-)-1-(N-tert-Butoxycarbonylamino)propan-2-ol
- (+/-)-1-(tert-butoxycarbonylamino)propan-2-ol
- (+/-)-tert-butyl (2-hydroxypropyl)carbamate
- 1-t-butoxycarbonylamino-2-propanol
- N-Boc-1-amino-2-propanol
- N-tert-butoxycarbonyl-2-hydroxypropylamine
- 1-(tert-Butoxycarbonylamino)-2-propanol
- N-(2-Hydroxypropyl)carbamic Acid tert-Butyl Ester
- Tert-butyl N-(2-hydroxypropyl)carbamate
- tert-ButylN-(2-hydroxypropyl)carbamate
- (2-Hydroxy-propyl)-carbamic acid tert-butyl ester
- tert-butyl N-[(2R)-2-hydroxypropyl]carbamate
- tert-Butyl (S)-(2-hydroxypropyl)carbamate
- tert-butyl N-[(2S)-2-hydroxypropyl]carbamate
- 1,1-Dimethylethyl N-(2-hydroxypropyl)carbamate (ACI)
- Carbamic acid, (2-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI)
- (2-Hydroxypropyl)carbamic acid tert-butyl ester
- 1-((tert-Butoxycarbonyl)amino)-2-propanol
- SB44726
- tert-Butyl(2-hydroxypropyl)carbamate
- Carbamic acid,N-(2-hydroxypropyl)-,1,1-dimethylethyl ester
- Carbamic acid, (2-hydroxypropyl)-, 1,1-dimethylethyl ester
- MFCD04974340
- AKOS009531792
- [rac]-(2-hydroxy-propyl)-carbamic acid tert-butyl ester
- DB-005481
- SY052818
- (S)-1-(Boc-amino)-2-propanol
- SY096833
- (2-hydroxy-propyl)-carbamic acid t-butyl ester
- MFCD04974338
- DTXSID90432795
- DS-16462
- tert-butyl N-(2-hydroxypropyl)-carbamate
- SCHEMBL223317
- tert-Butyl N-(2-hydroxypropyl)carbamate, 98%
- ALBB-030107
- CS-0046742
- EN300-95742
- 95656-86-3
- rac-2-hydroxy-propyl-carbamic acid tert-butyl ester
- SY096832
- tert-butyl-N-(2-hydroxypropyl)carbamate
- tert-Butyl 2-hydroxypropylcarbamate, AldrichCPR
- MFCD02093569
- B2418
- SB44717
-
- MDL: MFCD02093569
- Renchi: 1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)
- Clave inchi: YNJCFDAODGKHAV-UHFFFAOYSA-N
- Sonrisas: O=C(NCC(C)O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 175.12100
- Masa isotópica única: 175.12084340g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 4
- Complejidad: 151
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 58.6
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Xlogp3: 0.7
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.02
- índice de refracción: 1.4450-1.4490
- PSA: 58.56000
- Logp: 1.28280
- Disolución: 未确定
Tert-butyl N-(2-hydroxypropyl)carbamate Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Código de categoría de peligro: 25-41
- Instrucciones de Seguridad: 26-39
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tert-butyl N-(2-hydroxypropyl)carbamate Datos Aduaneros
- Código HS:2924199090
- Datos Aduaneros:
中国海关编码:
2924199090概述:
2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Tert-butyl N-(2-hydroxypropyl)carbamate PrecioMás >>
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162618-5G |
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95656-86-3 | 98% | 25g |
¥1864.90 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-1g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 1g |
¥80.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-250mg |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 250mg |
¥33.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-5g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 5g |
¥191.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-100g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 100g |
¥3792.0 | 2024-07-18 |
Tert-butyl N-(2-hydroxypropyl)carbamate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 5 h, 30 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 5 h, 30 °C
Referencia
- Preparation of azepane derivatives and methods of treating hepatitis B infections, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 0 °C; 2 h, rt
Referencia
- Preparation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one compounds and their use as negative allosteric modulators of mGluR2 receptors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Methanol , Water ; 3 h, rt
Referencia
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Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Dichloromethane ; rt; 18 h, rt
Referencia
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Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 18 h, 0 °C
Referencia
- Synthesis of substituted imidazolines by an Ugi/Staudinger/aza-Wittig sequence, Tetrahedron Letters, 2015, 56(8), 1025-1029
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Triethylamine Solvents: Tetrahydrofuran ; 25 °C
Referencia
- Chemical blowing agent and thermally expandable thermoplastic composition, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 0.5 h, 0 °C; overnight, rt
Referencia
- Preparation of cyanopyrrolidine and cyanothiazolidine derivatives as insulin sensitizers and dipeptidyl peptidase-IV inhibitors, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ; rt; 30 min, 60 °C
Referencia
- Process for the preparation of enantiopure 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Acetonitrile ; rt; 3 h, rt
Referencia
- A Deeper Insight into the Postpolymerization Modification of Polypenta Fluorophenyl Methacrylates to Poly(N-(2-Hydroxypropyl) Methacrylamide), Macromolecular Rapid Communications, 2014, 35(17), 1522-1527
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
Referencia
- Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants, Quimica Nova, 2002, 25(6), 921-925
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
- Enantioselective synthesis of β-hydroxy amines and aziridines using asymmetric transfer hydrogenation of α-amino ketones, Journal of the Chemical Society, 2001, (16), 1916-1928
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Ethanol ; 12 h, rt
Referencia
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Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran , Water ; 2 h, 23 °C
Referencia
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Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 15 min, 0 °C; 0 °C → rt; 18 h, rt
Referencia
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Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, 20 °C
Referencia
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Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, 20 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Referencia
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Tert-butyl N-(2-hydroxypropyl)carbamate Raw materials
Tert-butyl N-(2-hydroxypropyl)carbamate Preparation Products
Tert-butyl N-(2-hydroxypropyl)carbamate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:95656-86-3)Tert-butyl N-(2-hydroxypropyl)carbamate
Número de pedido:A11163
Estado del inventario:in Stock
Cantidad:25g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 21:12
Precio ($):191.0/762.0
Correo electrónico:sales@amadischem.com
Tert-butyl N-(2-hydroxypropyl)carbamate Literatura relevante
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95656-86-3)Tert-butyl N-(2-hydroxypropyl)carbamate
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):191.0/762.0